Xamoterol

Vue d'ensemble

Description

Xamoterol is a cardiac stimulant . It works by binding to the β1 adrenergic receptor . It is a 3rd generation adrenergic β receptor partial agonist . It provides cardiac stimulation at rest but acts as a blocker during exercise .

Molecular Structure Analysis

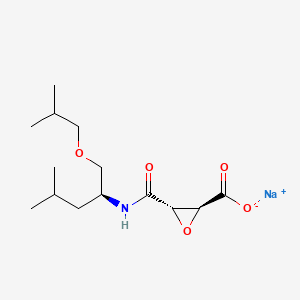

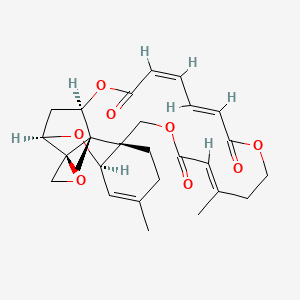

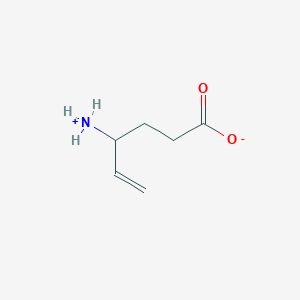

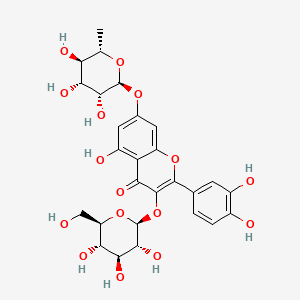

The molecular formula of Xamoterol is C16H25N3O5 . Its average mass is 339.387 Da and its monoisotopic mass is 339.179413 Da .

Applications De Recherche Scientifique

Treatment of Chronic Heart Failure

Xamoterol functions as a β1-adrenoceptor partial agonist , which has been shown to improve symptoms and exercise duration in patients with mild to moderate heart failure . It increases myocardial contractility and improves diastolic relaxation, which can be beneficial in managing heart failure.

Management of Exercise-Induced Heart Rate

During physical exertion, xamoterol has the ability to reduce peak exercise heart rate. This makes it a valuable agent for studies looking into exercise physiology and the management of conditions where heart rate control is necessary .

Potential Use in Angina Pectoris

Preliminary studies suggest that xamoterol may be useful in treating angina pectoris. Its ability to modulate myocardial contractility and heart rate could provide relief from the symptoms of angina, although further research is needed to confirm this application .

Sinoatrial Disease Treatment

Xamoterol has been explored as a treatment option for sinoatrial disease, which affects the heart’s natural pacemaker. Its partial agonist activity at β1-adrenoceptors could help in stabilizing heart rhythms in affected patients .

Addressing Postural Hypotension

The compound has shown promise in treating postural hypotension, a condition where blood pressure drops significantly upon standing. Xamoterol’s cardiovascular effects could help maintain blood pressure levels during postural changes .

Pharmacodynamic and Pharmacokinetic Research

Xamoterol is often used in pharmacodynamic and pharmacokinetic studies due to its specific action on β1-adrenoceptors. It serves as a model compound to understand the dynamics of drug action and metabolism in the body .

Heart Failure Due to Dilated Cardiomyopathy

Although caution is advised, xamoterol has been used in clinical settings to understand its effects on severe heart failure caused by dilated cardiomyopathy. It provides insights into the treatment of this condition and the safety profile of β1-adrenoceptor partial agonists .

Asthma and Respiratory Function Research

While xamoterol generally needs to be used cautiously in patients with asthma, it can be used in controlled research settings to study its effects on respiratory function and to explore the interactions between β-adrenoceptors and asthma medications .

Mécanisme D'action

Target of Action

Xamoterol primarily targets the Beta-1 adrenergic receptor (β1-AR) . This receptor plays a crucial role in the sympathetic control of the heart. It is involved in mediating the effects of the sympathetic nervous system, which include increasing heart rate and contractility.

Mode of Action

Xamoterol is a β1-adrenoceptor partial agonist . It binds to the β1-AR and modulates its activity. This unique mode of action allows xamoterol to provide cardiac stimulation at rest while acting as a blocker during exercise .

Biochemical Pathways

The primary biochemical pathway affected by xamoterol is the β1-adrenergic signaling pathway . When xamoterol binds to the β1-AR, it triggers a cascade of intracellular events that lead to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A, which phosphorylates various target proteins, leading to changes in heart rate and contractility .

Result of Action

The action of xamoterol results in improved systolic and diastolic function in patients with heart failure . It achieves this by moderately increasing myocardial contractility, improving diastolic relaxation, and lowering left ventricular filling pressure at rest and during moderate exercise . These effects lead to an improvement in the relation between filling pressure and cardiac output at all levels of activity .

Action Environment

The action, efficacy, and stability of xamoterol can be influenced by various environmental factors. For instance, the level of sympathetic activity can modulate the effects of xamoterol. At rest and during low levels of exercise, xamoterol acts as an agonist, providing inotropic support to the heart. During strenuous exercise, it acts as a blocker, reducing heart rate . This ability to modulate cardiac responses to variations in sympathetic tone may be beneficial in preserving β-receptor function and maintaining therapeutic responsiveness.

Safety and Hazards

Xamoterol should be handled with care to avoid dust formation . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOSRCHIDYWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045222 | |

| Record name | Xamoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xamoterol | |

CAS RN |

81801-12-9, 73210-73-8 | |

| Record name | Xamoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81801-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xamoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xamoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xamoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XAMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

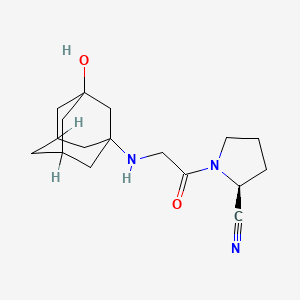

![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)